molecular formula C10H10N4 B1337169 2,2'-Bipyridine-6,6'-diamine CAS No. 93127-75-4

2,2'-Bipyridine-6,6'-diamine

Cat. No. B1337169
CAS RN: 93127-75-4
M. Wt: 186.21 g/mol
InChI Key: YKSWVQYWQSZDPR-UHFFFAOYSA-N
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Description

2,2'-Bipyridine-6,6'-diamine is a chemical compound that serves as a versatile building block for the synthesis of sophisticated chelating ligands with a 2,2'-bipyridine core. It is a derivative of bipyridine with amino groups at the 6,6' positions, which introduces additional functionality and reactivity to the molecule .

Synthesis Analysis

The synthesis of 2,2'-Bipyridine-6,6'-diamine has been improved to avoid the use of a pressure bomb, which was a limitation in earlier methods. The improved synthesis involves the conversion of 6,6'-dibromo-2,2'-bipyridine to 6,6'-diamino-2,2'-bipyridine using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as a catalyst, achieving yields of 85-95% .

Molecular Structure Analysis

The molecular structure of derivatives of 2,2'-bipyridine-6,6'-diamine, such as N,N'-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, shows that the bipyridine moiety can be almost planar. This planarity is significant for the coordination chemistry of these compounds, as it can influence the binding properties when used as ligands .

Chemical Reactions Analysis

2,2'-Bipyridine-6,6'-diamine can be used to create a variety of novel tetra- and hexa-dentate ligands. For instance, its conversion to 6,6'-dicyano-2,2'-bipyridine and subsequent transformations can lead to the formation of ligands with different coordinating atoms, such as nitrogen and sulfur, which can bind to metal centers in various coordination geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bipyridine-6,6'-diamine derivatives can be inferred from their crystal structures and reactivity. For example, the crystal structure of diaqua[6,6'-bis(4-methylthiazol-2-yl)-2,2'-bipyridine]zinc(II) bis(trifluoromethanesulfonate) shows that the ligand is planar and binds to the zinc(II) ion in a distorted octahedral environment, which is indicative of the ligand's ability to form stable complexes with transition metals . Additionally, the oxidation of coordinated diamines in bis(2,2'-bipyridine) complexes of ruthenium has been studied, revealing that these complexes can undergo net four-electron oxidations to form a,d-diimine complexes, which have similar chemical and spectral properties to [Ru(bipy)3]2+ .

Future Directions

The synthesis and application of 2,2’-Bipyridine-6,6’-diamine and other bipyridine derivatives continue to be areas of active research . Future directions may include the development of new synthesis methods and the exploration of novel applications in various fields .

properties

IUPAC Name

6-(6-aminopyridin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSWVQYWQSZDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441777
Record name 2,2'-Bipyridine-6,6'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-6,6'-diamine

CAS RN

93127-75-4
Record name 2,2'-Bipyridine-6,6'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-Diamino-2,2'-bipyridyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
BC Roy, S Debnath, K Chakrabarti, B Paul… - Organic Chemistry …, 2018 - pubs.rsc.org
Various Ru(II) complexes bearing functionalized 2,2′-bipyridine ligands were synthesized and fully characterized. Among them, a new N6,N6′-dimethyl-2,2′-bipyridine-6,6′-…
Number of citations: 66 pubs.rsc.org
Y Sun, T Yang, W Wang - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
The crystal structure of N 6,N 6′-di(pyridin-2-yl)-[2,2′-bipyridine]-6,6′-diamine, C20H16N6 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR …
Number of citations: 2 www.degruyter.com
S Zheng, MA Siegler, O Roubeau, S Bonnet - Inorganic Chemistry, 2014 - ACS Publications
Coordination of the ligand bapbpy (1, bapbpy = N,N′-di(pyrid-2-yl)-2,2′-bipyridine-6,6′-diamine), of one of its four dimethyl-substituted analogues 2–5 (R 2 bapbpy = N,N′-di(…
Number of citations: 20 pubs.acs.org
I Gamba, I Mutikainen, E Bouwman… - European Journal of …, 2013 - Wiley Online Library
The synthesis and characterization of new copper complexes of the tetrapyridyl ligand N,N′‐di(pyridin‐2‐yl)‐2,2′‐bipyridine‐6,6′‐diamine (bapbpy) is reported. The crystal …
S Zheng, NRM Reintjens, MA Siegler… - … A European Journal, 2016 - Wiley Online Library
The tetrapyridyl ligand bbpya (bbpya=N,N‐bis(2,2′‐bipyrid‐6‐yl)amine) and its mononuclear coordination compound [Fe(bbpya)(NCS) 2 ] (1) were prepared. According to magnetic …
Z Arcis‐Castíllo, S Zheng, MA Siegler… - … A European Journal, 2011 - Wiley Online Library
In this study, we show that 1) different isomers of the same mononuclear iron(II) complex give materials with different spin‐crossover (hereafter SCO) properties, and 2) minor …
S Zheng, MA Siegler, J Sanchez Costa… - European Journal of …, 2013 - Wiley Online Library
This study reports on the effects of zinc dilution on the structure and magnetic properties of the mononuclear two‐step spin‐crossover compound [Fe(bapbpy)(NCS) 2 ] (1; bapbpy = N6,…
O Roubeau, S Bonnet - 2016 - digital.csic.es
The tetrapyridyl ligand bbpya (bbpya=N,N-bis(2,2′-bipyrid-6-yl)amine) and its mononuclear coordination compound [Fe(bbpya)(NCS)] (1) were prepared. According to magnetic …
Number of citations: 0 digital.csic.es
A Sam - 2017 - digitalcommons.usu.edu
One of the greatest challenges faced by humans today is energy shortage and increasing greenhouse gas (especially CO 2) emission. There is more and more attention being paid to …
Number of citations: 0 digitalcommons.usu.edu
P Spannring - 2013 - dspace.library.uu.nl
The oxidative cleavage of unsaturated fatty acids into aldehydes or carboxylic acids gives access to valuable products. The products can be used as chemical building blocks, as …
Number of citations: 1 dspace.library.uu.nl

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